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Compound of Interest

Compound Name:
4-(trans-4-

Pentylcyclohexyl)benzoic acid

Cat. No.: B1662025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: The CAS Number 61204-01-1 provided in the topic query is formally assigned to

the liquid crystal compound trans-4-(4-Pentylcyclohexyl)benzonitrile[1][2][3][4]. However, the

context of the requested guide—focusing on properties and uses relevant to drug development

professionals—strongly indicates that the intended subject is N-Desethyl Amodiaquine (DEAQ),

the primary active metabolite of the antimalarial drug amodiaquine. This guide will therefore

focus exclusively on N-Desethyl Amodiaquine. DEAQ is commonly referenced under CAS

numbers such as 79352-78-6 and 79049-30-2 (for the hydrochloride salt)[5][6][7].

Abstract
N-Desethyl amodiaquine (DEAQ) is the principal and biologically active metabolite of the 4-

aminoquinoline antimalarial drug, amodiaquine (AQ)[8][9][10]. Following oral administration,

amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome

P450 enzyme CYP2C8, into DEAQ[6][11][12][13]. Although the parent drug is more potent, its

concentration in the blood is low and transient. In contrast, DEAQ has a much longer

elimination half-life, reaching higher plasma concentrations and providing the majority of the

sustained antimalarial activity attributed to amodiaquine treatment[8][11][12]. This technical

guide provides a comprehensive overview of the physicochemical properties, pharmacological

profile, and key experimental methodologies related to DEAQ, designed to support researchers

and professionals in the fields of pharmacology and drug development.
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Chemical Identity and Physicochemical Properties
N-Desethyl amodiaquine is a 4-aminoquinoline derivative. Its chemical structure is closely

related to that of amodiaquine, differing by the absence of one ethyl group on the side chain's

terminal amine.

Property Data Reference

IUPAC Name

4-[(7-chloroquinolin-4-

yl)amino]-2-

(ethylaminomethyl)phenol

[5]

Synonyms

DEAQ,

Monodesethylamodiaquine,

Desethylamodiaquine

[5]

CAS Number
79352-78-6 (base); 79049-30-

2 (dihydrochloride)
[5][6]

Molecular Formula C₁₈H₁₈ClN₃O [5]

Molecular Weight
327.8 g/mol (base); 400.7

g/mol (dihydrochloride)
[5][6]

Solubility

Soluble in DMSO, Methanol,

and Water (as hydrochloride

salt)

[6][7]

Pharmacological Profile
Mechanism of Action
Similar to other 4-aminoquinolines like chloroquine, the antimalarial action of N-desethyl

amodiaquine is believed to involve the inhibition of hemozoin biocrystallization in the malaria

parasite's food vacuole. The drug is thought to interfere with the parasite's ability to digest

hemoglobin, leading to the accumulation of toxic heme (ferriprotoporphyrin IX), which ultimately

causes parasite death[11].

Pharmacokinetics and Metabolism
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Amodiaquine acts as a prodrug for DEAQ. After oral administration, amodiaquine is rapidly

absorbed and undergoes extensive first-pass metabolism in the liver. The N-de-ethylation of

amodiaquine to DEAQ is primarily catalyzed by the polymorphic enzyme CYP2C8[11][14]. This

metabolic conversion is highly efficient, resulting in low systemic exposure to the parent drug

but high concentrations of the active metabolite, DEAQ[11][15]. DEAQ itself is eliminated very

slowly, with a terminal half-life that can exceed 10 days, making it the main contributor to the

therapeutic and prophylactic efficacy of amodiaquine treatment[8][9][12]. Genetic

polymorphisms in the CYP2C8 gene can significantly alter the rate of this metabolism, leading

to interindividual variability in drug exposure and response[11][13].

In Vitro and In Vivo Efficacy
DEAQ demonstrates potent activity against various strains of Plasmodium falciparum, including

those resistant to chloroquine[11][16]. In vitro studies have reported IC₅₀ values for DEAQ in

the nanomolar range, for instance, 97 nM against the V1/S strain and 25 nM against the 3D7

strain[17]. Interestingly, DEAQ can act synergistically with residual amodiaquine against P.

falciparum in vitro[6][11]. In clinical settings, the concentration of DEAQ is a key determinant of

treatment outcome, with lower day-7 concentrations being associated with an increased risk of

treatment failure[18]. Amodiaquine, often in a fixed-dose combination with artesunate (ASAQ),

remains a recommended treatment for uncomplicated malaria in many regions[13][18].

Toxicology and Safety
The use of amodiaquine, particularly for long-term prophylaxis, has been associated with rare

but severe adverse effects, including agranulocytosis and hepatotoxicity[10][11]. These

toxicities are not fully understood but are thought to be mediated by the formation of reactive

quinoneimine metabolites, which can form protein adducts and trigger immune responses[11]

[19][20]. While DEAQ is the main therapeutic agent, the parent drug, amodiaquine, is more

readily oxidized to these reactive intermediates. Adverse effects such as acute dystonic

reactions have also been reported, though these appear to be idiosyncratic[10][21].

Key Experimental Protocols and Methodologies
In Vitro Assessment of Antiplasmodial Activity
The efficacy of N-desethyl amodiaquine against P. falciparum can be determined using a

standardized in vitro drug susceptibility assay. This involves cultivating the asexual erythrocytic
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stages of the parasite and measuring growth inhibition after exposure to the compound.

Protocol: P. falciparum In Vitro Culture and Drug Susceptibility Testing

Parasite Culture Maintenance:

Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in RPMI-1640 medium

supplemented with L-glutamine, HEPES, human serum, and hypoxanthine[22][23][24][25].

Incubate cultures at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂[22].

Maintain a hematocrit of 2-5% using human O+ erythrocytes[23][26].

Monitor parasitemia daily via Giemsa-stained thin blood smears and maintain between

0.5% and 5%.

Synchronization of Parasite Culture (Optional but Recommended):

To obtain stage-specific activity, synchronize cultures to the ring stage using methods like

5% D-sorbitol treatment or gelatin sedimentation[24].

Drug Susceptibility Assay (SYBR Green I-based):

Prepare a stock solution of N-desethyl amodiaquine in an appropriate solvent (e.g.,

DMSO) and create a series of 2-fold serial dilutions in culture medium.

In a 96-well microplate, add 100 µL of synchronized ring-stage parasite culture (1%

parasitemia, 2% hematocrit) to each well.

Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as

negative controls and uninfected erythrocytes as a background control.

Incubate the plate for 72 hours under the standard culture conditions.

After incubation, lyse the cells by freeze-thawing and add SYBR Green I lysis buffer.

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
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Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a

sigmoidal curve using appropriate software.

Quantification of N-Desethyl Amodiaquine in Biological
Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold

standard for accurately quantifying DEAQ in plasma, blood, or microsomal incubates due to its

high sensitivity and selectivity[16][27][28][29].

Protocol: LC-MS/MS Quantification in Human Plasma

Sample Preparation (Protein Precipitation):

To 100 µL of human plasma sample, add an internal standard (e.g., deuterated DEAQ or a

structural analog like hydroxychloroquine)[12][16].

Precipitate proteins by adding 300 µL of cold acetonitrile.

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10

minutes) to pellet the precipitated protein.

Transfer the supernatant to a clean tube for analysis.

Chromatographic Separation:

Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC)

column can be used[14][16]. For example, a Hypersil Gold C18 column (100 mm × 4.6

mm, 5 µm)[28][30].

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 2.0-5 mM

ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile)

[14][28].

Elution: Run a gradient or isocratic elution at a defined flow rate (e.g., 0.2-0.8 mL/min) to

achieve chromatographic separation of DEAQ from other matrix components.
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Mass Spectrometric Detection:

Ionization: Use positive electrospray ionization (ESI+).

Detection Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction

Monitoring (SRM) mode.

SRM Transition: Monitor the specific precursor-to-product ion transition for DEAQ, which is

typically m/z 328 → 283[12][14]. Monitor the corresponding transition for the internal

standard.

Quantification: Construct a calibration curve using standards of known concentrations and

determine the concentration of DEAQ in the unknown samples by interpolating from this

curve based on the peak area ratio of the analyte to the internal standard. The lower limit

of quantification can reach sub-ng/mL levels[16][28].

Signaling Pathways and Experimental Workflows
Metabolic Pathway of Amodiaquine
Amodiaquine is primarily metabolized to N-desethyl amodiaquine (DEAQ), its main active form.

Minor metabolic pathways also exist, leading to other metabolites like N-bis-desethyl-

amodiaquine[11][15]. The central role of CYP2C8 in this bioactivation is a critical consideration

in drug-drug interactions and pharmacogenomics.

Systemic Circulation

Hepatocyte (Liver)

Amodiaquine (AQ)
(Oral Administration)

CYP2C8
(Major Pathway)

 N-de-ethylation

N-desethyl amodiaquine (DEAQ)
(Principal Active Metabolite)

Renal Excretion
(Minor Pathway)

Other CYPs
(e.g., CYP1A1)

 Further Metabolism

N-bis-desethyl-amodiaquine
(Minor Metabolite)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://journals.asm.org/doi/10.1128/aac.01242-12
https://pubmed.ncbi.nlm.nih.gov/18255358/
https://storage.googleapis.com/innctech/ejbps/article_issue/volume_4_august_issue_8/1501495606.pdf
https://pubmed.ncbi.nlm.nih.gov/26930583/
https://www.clinpgx.org/pathway/PA165815256
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Amodiaquine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Metabolic bioactivation of Amodiaquine to N-desethyl amodiaquine.

Experimental Workflow for Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution,

metabolism, and excretion (ADME) of amodiaquine and DEAQ. These studies inform dosing

regimens and help identify factors influencing drug exposure.
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Pharmacokinetic Study Workflow

1. Subject Dosing
(e.g., Oral AQ)

2. Serial Blood Sampling
(e.g., 0, 2, 4, 8, 24h...)

3. Plasma Separation
(Centrifugation)

4. Sample Extraction
(Protein Precipitation)

5. LC-MS/MS Analysis
(Quantification of AQ & DEAQ)

6. PK Modeling
(e.g., Non-compartmental analysis)

7. Determine PK Parameters
(Cmax, Tmax, AUC, t1/2)

Click to download full resolution via product page

Caption: Workflow for a typical clinical pharmacokinetic study of DEAQ.
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Applications in Research and Drug Development
Reference Standard: Purified N-desethyl amodiaquine serves as a critical analytical

reference standard for bioequivalence, pharmacokinetic, and pharmacodynamic (PK/PD)

studies involving amodiaquine[14][18].

Probe for CYP2C8 Activity: The formation of DEAQ from amodiaquine is a highly specific

and high-turnover reaction for CYP2C8. This makes it an excellent in vitro probe reaction to

assess the activity of the CYP2C8 enzyme and to screen for potential drug-drug interactions

involving this pathway[11][14].

Drug Resistance Studies: Understanding how DEAQ interacts with resistant parasite strains

is vital for monitoring the efficacy of amodiaquine-based therapies and for elucidating

mechanisms of 4-aminoquinoline resistance.

Dose Optimization: Pharmacokinetic modeling, using data from both amodiaquine and

DEAQ, is crucial for optimizing dosing regimens, especially in vulnerable populations such

as children and pregnant women, to ensure adequate therapeutic exposure while minimizing

toxicity[8][12][18][19].

Conclusion
N-desethyl amodiaquine is the pharmacologically dominant entity responsible for the clinical

efficacy of amodiaquine. A thorough understanding of its formation, disposition, and antimalarial

activity is indispensable for the rational use of amodiaquine in malaria treatment and for the

development of future antimalarial strategies. Its role as a biomarker for therapeutic exposure

and as a specific probe for CYP2C8 metabolism underscores its importance in both clinical and

preclinical research. Continued investigation into the factors that influence DEAQ exposure and

its interaction with resistant parasites will be critical for preserving the utility of amodiaquine

combination therapies in the global fight against malaria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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